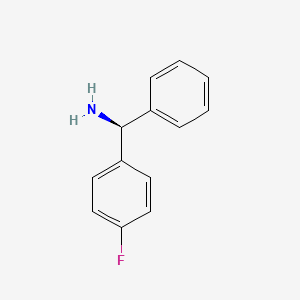![molecular formula C11H14N2O3 B3230646 2-[(4-methylphenyl)carbamoylamino]propanoic Acid CAS No. 1308987-90-7](/img/structure/B3230646.png)
2-[(4-methylphenyl)carbamoylamino]propanoic Acid
Vue d'ensemble
Description
“2-[(4-methylphenyl)carbamoylamino]propanoic Acid” is a chemical compound with the CAS Number: 1013984-19-4 . It is also known as N-(4-toluidinocarbonyl)alanine . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular weight of “this compound” is 222.24 . The InChI code for this compound is 1S/C11H14N2O3/c1-7-3-5-9(6-4-7)13-11(16)12-8(2)10(14)15/h3-6,8H,1-2H3,(H,14,15)(H2,12,13,16) .Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Safety and Hazards
Mécanisme D'action
Mode of Action
Given its structural similarity to amides , it might interact with its targets in a similar manner. Amides can act as both an acid and a base, and their reactivity is influenced by the electron withdrawing and resonance effects associated with the carbonyl group .
Biochemical Pathways
Based on its structure, it could potentially be involved in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Analyse Biochimique
Biochemical Properties
2-{[(4-methylphenyl)carbamoyl]amino}propanoic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, including proteases and kinases, which are essential for protein metabolism and signal transduction. The compound binds to the active sites of these enzymes, modulating their activity and influencing various biochemical pathways. Additionally, 2-{[(4-methylphenyl)carbamoyl]amino}propanoic acid interacts with proteins involved in cellular signaling, thereby affecting cellular responses to external stimuli .
Cellular Effects
The effects of 2-{[(4-methylphenyl)carbamoyl]amino}propanoic acid on cells are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation can result in altered cellular metabolism, affecting processes such as energy production, cell growth, and apoptosis .
Molecular Mechanism
At the molecular level, 2-{[(4-methylphenyl)carbamoyl]amino}propanoic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the upregulation or downregulation of specific genes, thereby modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{[(4-methylphenyl)carbamoyl]amino}propanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to 2-{[(4-methylphenyl)carbamoyl]amino}propanoic acid can lead to sustained changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 2-{[(4-methylphenyl)carbamoyl]amino}propanoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At high doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity .
Metabolic Pathways
2-{[(4-methylphenyl)carbamoyl]amino}propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions play a crucial role in maintaining cellular homeostasis and energy balance .
Transport and Distribution
The transport and distribution of 2-{[(4-methylphenyl)carbamoyl]amino}propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution is essential for its biological activity, as it determines the concentration of the compound at its target sites .
Subcellular Localization
2-{[(4-methylphenyl)carbamoyl]amino}propanoic acid exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications. This localization is crucial for the compound’s activity, as it ensures that it interacts with its target biomolecules in the appropriate cellular context. The compound’s subcellular distribution can influence its overall efficacy and function .
Propriétés
IUPAC Name |
2-[(4-methylphenyl)carbamoylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7-3-5-9(6-4-7)13-11(16)12-8(2)10(14)15/h3-6,8H,1-2H3,(H,14,15)(H2,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMHKGDEXLJPNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


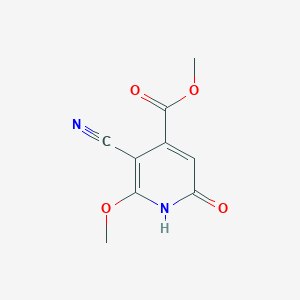
![(S)-2-Amino-3-methyl-1-(4-methyl-[1,4]diazepan-1-yl)-butan-1-one](/img/structure/B3230577.png)
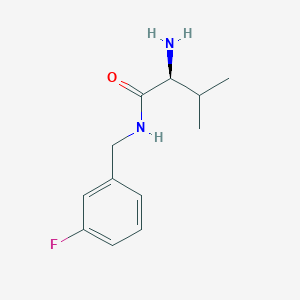
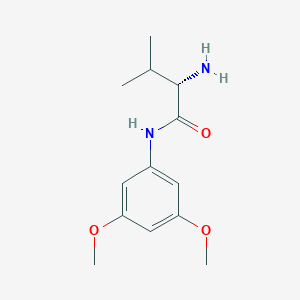
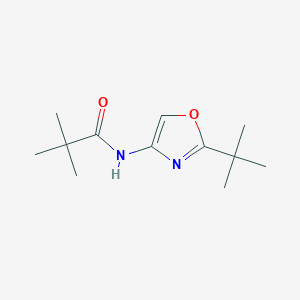
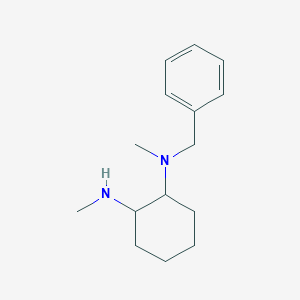
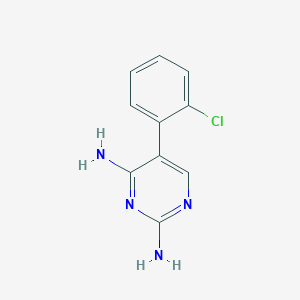

![2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]-](/img/structure/B3230625.png)

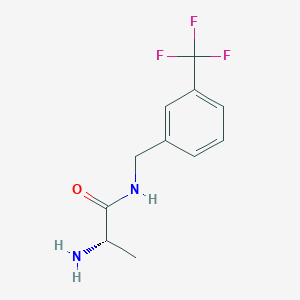

![3-[(Methylcarbamoyl)amino]propanoic acid](/img/structure/B3230658.png)
